(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2098017-24-2
VCID: VC3169523
InChI: InChI=1S/C8H15F2N.ClH/c1-7(6-11)4-2-3-5-8(7,9)10;/h2-6,11H2,1H3;1H
SMILES: CC1(CCCCC1(F)F)CN.Cl
Molecular Formula: C8H16ClF2N
Molecular Weight: 199.67 g/mol

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride

CAS No.: 2098017-24-2

Cat. No.: VC3169523

Molecular Formula: C8H16ClF2N

Molecular Weight: 199.67 g/mol

* For research use only. Not for human or veterinary use.

(2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride - 2098017-24-2

Specification

CAS No. 2098017-24-2
Molecular Formula C8H16ClF2N
Molecular Weight 199.67 g/mol
IUPAC Name (2,2-difluoro-1-methylcyclohexyl)methanamine;hydrochloride
Standard InChI InChI=1S/C8H15F2N.ClH/c1-7(6-11)4-2-3-5-8(7,9)10;/h2-6,11H2,1H3;1H
Standard InChI Key UQWPHBIECQXLPT-UHFFFAOYSA-N
SMILES CC1(CCCCC1(F)F)CN.Cl
Canonical SMILES CC1(CCCCC1(F)F)CN.Cl

Introduction

Chemical Structure and Properties

Structural Comparison with Related Compounds

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy would provide valuable structural information for (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride. The 19F NMR spectrum would likely show characteristic signals for the geminal difluoro group, potentially displaying coupling patterns with neighboring protons. Based on similar difluorinated compounds, the 19F signals might appear as a complex multiplet due to coupling with adjacent protons . The 1H NMR spectrum would reveal signals for the cyclohexyl ring protons, the methyl group (likely as a singlet), and the aminomethyl protons (typically appearing downfield due to the electron-withdrawing effect of the protonated amine).

Mass Spectrometry

Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the free base (after loss of HCl), with a characteristic isotopic pattern. Fragmentation patterns would likely include loss of the aminomethyl group, cleavage of the cyclohexyl ring, and fragmentation involving the difluoro moiety. The presence of fluorine atoms would produce a distinctive isotopic pattern, aiding in structural confirmation. Based on similar compounds, such as 2,2-Difluoro-2-(1-methoxycyclohexyl)ethan-1-amine hydrochloride, specific mass adducts such as [M+H]+, [M+Na]+, and [M-H]- might be observable under appropriate ionization conditions .

Infrared Spectroscopy

The infrared spectrum of (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride would display characteristic absorption bands for various functional groups. The protonated amine would typically show strong, broad absorption in the 2800-3000 cm-1 region, while C-F stretching vibrations would appear at lower wavenumbers, typically around 1000-1100 cm-1. The cyclohexyl ring would contribute various C-H stretching and bending modes, providing a fingerprint region that could be used for compound identification and purity assessment.

Predicted Physicochemical Properties

Solubility and Partition Coefficient

As an amine hydrochloride, (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride would likely demonstrate good water solubility, an important consideration for potential pharmaceutical applications. The combination of the lipophilic cyclohexyl ring with the hydrophilic protonated amine group would create an amphiphilic molecule with moderate partition coefficient (logP) values. This balance between hydrophilicity and lipophilicity would influence the compound's behavior in biological systems, including membrane permeability and distribution in tissues.

Predicted Collision Cross Section Data

Based on data available for related compounds, the predicted collision cross section (CCS) values for various adducts of (2,2-Difluoro-1-methylcyclohexyl)methanamine would be valuable for analytical characterization. Similar difluorinated compounds show characteristic CCS values depending on the specific adduct formed. For comparison, 2,2-difluoro-n-methylcyclopropan-1-amine shows predicted CCS values ranging from 121.3 Å2 for [M+H]+ to 130.6 Å2 for [M+NH4]+ . The larger cyclohexyl ring in (2,2-Difluoro-1-methylcyclohexyl)methanamine would likely result in somewhat larger CCS values compared to the cyclopropyl analog.

pKa and Acid-Base Properties

The protonated amine in (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride would exhibit acid-base properties typical of aliphatic primary ammonium salts. The pKa of the ammonium group would be influenced by the electron-withdrawing effects of the difluoro substituent, though this effect would be moderated by the distance between these groups. Based on structural considerations, the pKa might be expected to fall in the range of 8-10, similar to other aliphatic primary amines, though slightly lowered by the distant electron-withdrawing difluoro group.

Analytical Methods for Identification and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable techniques for the analysis of (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride. For HPLC analysis, reversed-phase conditions using C18 columns might be suitable, with detection via UV absorbance or mass spectrometry. The compound's moderate polarity due to the protonated amine would influence its retention behavior on chromatographic stationary phases. For GC analysis, derivatization might be necessary to reduce tailing due to the polar amine group, though the hydrochloride salt would typically be converted to the free base prior to GC analysis.

Identification Through Mass Spectrometry

Mass spectrometry would offer a powerful means of identifying (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride, particularly when coupled with chromatographic separation. The molecular ion and fragmentation pattern would provide a characteristic fingerprint for the compound. High-resolution mass spectrometry would enable determination of the exact mass, which could be compared with the theoretical mass calculated from the molecular formula to confirm identity with high confidence. Tandem mass spectrometry (MS/MS) could provide additional structural information through fragment analysis.

Spectroscopic Identification Techniques

In addition to NMR, IR, and mass spectrometry mentioned earlier, other spectroscopic techniques might be valuable for the identification and analysis of (2,2-Difluoro-1-methylcyclohexyl)methanamine hydrochloride. Raman spectroscopy could provide complementary information to IR spectroscopy, potentially offering better resolution of certain structural features. X-ray crystallography, if suitable crystals could be obtained, would provide definitive confirmation of the three-dimensional structure, including absolute configuration of any stereogenic centers and detailed information about bond lengths and angles influenced by the difluoro substitution.

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